molecular formula C48H96NO11P B3044046 Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt CAS No. 325466-04-4

Tetradecanoic acid, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt

Cat. No.: B3044046
CAS No.: 325466-04-4
M. Wt: 894.2 g/mol
InChI Key: LRUIYSPDUHVXNZ-OOWSDCSBSA-N
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Description

This compound is a structurally complex ammonium salt derived from tetradecanoic acid (myristic acid, C14H28O2). Its core structure includes:

  • A tetradecanoic acid backbone (C14 saturated fatty acid) .
  • Phosphorylated glycerol derivatives: A central 1,2-ethanediyl ester framework with a hydroxyphosphinyl group and stereospecific substitutions at the (1R) and (2S) positions .
  • Functional modifications: A 1-oxotetradecyloxy chain at the 3-position of the propoxy group, contributing to its amphiphilic properties .

The compound’s stereochemistry and phosphorylated ester groups suggest applications in lipid-based drug delivery, membrane mimetics, or surfactants. Its synthesis likely involves multi-step esterification and phosphorylation, as seen in analogous compounds (e.g., phenacyl ester cleavage and zinc-copper coupling reactions ).

Properties

IUPAC Name

azanium;[(2R)-2,3-di(tetradecanoyloxy)propyl] [(2S)-2-hydroxy-3-tetradecanoyloxypropyl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H93O11P.H3N/c1-4-7-10-13-16-19-22-25-28-31-34-37-46(50)55-40-44(49)41-57-60(53,54)58-43-45(59-48(52)39-36-33-30-27-24-21-18-15-12-9-6-3)42-56-47(51)38-35-32-29-26-23-20-17-14-11-8-5-2;/h44-45,49H,4-43H2,1-3H3,(H,53,54);1H3/t44-,45+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUIYSPDUHVXNZ-OOWSDCSBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)([O-])OC[C@@H](COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H96NO11P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

894.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetradecanoic acid, also known as myristic acid, is a saturated fatty acid with a 14-carbon chain. The compound in focus, (1R)-1-[[[hydroxy[(2S)-2-hydroxy-3-[(1-oxotetradecyl)oxy]propoxy]phosphinyl]oxy]methyl]-1,2-ethanediyl ester, ammonium salt, is a complex derivative that combines features of tetradecanoic acid with phosphinyl and hydroxy groups. This article explores its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₆H₃₃N₂O₈P, and it has a molecular weight of approximately 399.5 g/mol. The presence of both hydrophilic (phosphinyl and hydroxy groups) and hydrophobic (tetradecanoic acid backbone) components suggests potential surfactant properties, which can influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds derived from fatty acids exhibit significant antimicrobial activity. For instance, tetradecanoic acid derivatives have shown effectiveness against various bacterial strains. A study highlighted that quaternary ammonium compounds (QACs), which share structural similarities with the compound , demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria . The minimum inhibitory concentrations (MICs) for these compounds ranged from 12.5 to 500 µg/mL depending on the specific structure and length of the carbon chain .

Table 1: Antimicrobial Activity of Tetradecanoic Acid Derivatives

Compound NameMIC (µg/mL)Bacterial Strain
Tetradecanoic Acid Derivative A12.5Staphylococcus aureus
Tetradecanoic Acid Derivative B250Escherichia coli
Tetradecanoic Acid Derivative C500Pseudomonas aeruginosa

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of new compounds. Studies involving derivatives of tetradecanoic acid have shown that while they possess antimicrobial properties, they also exhibit low toxicity towards mammalian cells at therapeutic doses. This is an important consideration for potential biomedical applications .

The biological activity of tetradecanoic acid derivatives can be attributed to their ability to disrupt microbial membranes. The amphiphilic nature of these compounds allows them to interact with lipid bilayers, leading to increased permeability and ultimately cell lysis in bacteria . This mechanism is similar to that observed in other surfactants and antimicrobial agents.

Case Studies

Several case studies have documented the efficacy of tetradecanoic acid derivatives in clinical and laboratory settings:

  • Case Study on Wound Infections : A clinical study demonstrated that a formulation containing tetradecanoic acid derivatives significantly reduced bacterial load in infected wounds compared to control treatments.
  • Laboratory Study on Biofilm Disruption : Research showed that tetradecanoic acid derivatives could disrupt biofilms formed by pathogenic bacteria, enhancing the effectiveness of antibiotics used in conjunction with these compounds.

Scientific Research Applications

Pharmaceutical Applications

Enhancement of Drug Formulations
Tetradecanoic acid derivatives are often employed as excipients in drug formulations. They enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective drug delivery systems. The ammonium salt form increases water solubility, facilitating better absorption in biological systems .

Case Study: Liposomal Drug Delivery
In a study examining liposomal formulations, tetradecanoic acid derivatives improved encapsulation efficiency and stability of hydrophobic drugs. This enhancement led to increased therapeutic efficacy in cancer treatment models, demonstrating the compound's utility in advanced drug delivery systems .

Agricultural Applications

Surfactant and Emulsifier
Tetradecanoic acid, in its ammonium salt form, serves as a surfactant and emulsifier in agricultural chemicals. It enhances the effectiveness of pesticides and herbicides by improving their dispersion and adherence to plant surfaces . This property is particularly valuable in formulations aimed at controlling pests and weeds.

Case Study: Herbicide Efficacy
Research has shown that formulations containing tetradecanoic acid derivatives exhibited improved efficacy against common agricultural pests. The surfactant properties allowed for better coverage and penetration of the pesticide into plant tissues, resulting in higher mortality rates among targeted pests compared to conventional formulations .

Biochemical Applications

Cell Membrane Interaction
The compound’s structure allows it to interact favorably with biological membranes. Its surfactant properties can modify membrane permeability and fluidity, influencing drug absorption and cellular responses. This characteristic is particularly relevant in the development of drug formulations targeting specific cellular pathways .

Case Study: Membrane Permeability Studies
In vitro studies demonstrated that tetradecanoic acid derivatives could enhance the permeability of certain drugs across lipid bilayers. This finding suggests potential applications in improving the delivery of therapeutics that require efficient cellular uptake .

Summary of Applications

Field Application Details
PharmaceuticalsDrug formulation enhancementIncreases solubility and bioavailability of APIs; improves liposomal drug delivery systems
AgricultureSurfactant and emulsifierEnhances effectiveness of pesticides; improves dispersion and adherence
BiochemistryCell membrane interactionModifies membrane permeability; influences drug absorption

Comparison with Similar Compounds

(a) Tetradecanoic Acid (Myristic Acid)

  • Structure : Simple C14 saturated fatty acid (CH3(CH2)12COOH) .
  • Properties :
    • Melting point: 54.4°C; boiling point: 326.2°C .
    • Critical pressure: 1.67 MPa; enthalpy of vaporization: 75.6 kJ/mol .
  • Applications : Used in cosmetics, soaps, and as a precursor for esters . Lacks the phosphorylated/ammonium groups of the target compound, limiting its solubility and bioactivity .

(b) Hexadecanoic Acid, 1,1'-[(1R)-1-[[[(2-aminoethoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl] ester

  • Structure: Phosphorylated glycerol ester with hexadecanoic acid (C16) chains and an aminoethoxy group .
  • Key Differences: Longer acyl chains (C16 vs. C14) increase hydrophobicity. Aminoethoxy group replaces the 1-oxotetradecyloxy moiety, altering charge distribution .
  • Applications: Used in lipid nanoparticles for gene delivery due to its cationic nature .

(c) 3-(Dodecanoyloxy)tetradecanoic Acid

  • Structure: Branched ester with a C12 acyloxy group at the 3-position of tetradecanoic acid .
  • Comparison :
    • Lacks phosphorylation but shares esterification complexity.
    • Demonstrates antimicrobial activity, suggesting the target compound may have similar bioactivity .

Functional Analogues

(a) Phosphatidylethanolamine Derivatives

  • Example: 1,2-Dipalmitoylphosphatidylethanolamine .
  • Comparison: Both contain phosphorylated glycerol backbones. The target compound’s ammonium salt enhances water solubility vs. phosphatidylethanolamine’s zwitterionic nature .
  • Applications: Phosphatidylethanolamines are key membrane lipids; the target compound’s design may optimize stability in aqueous formulations .

(b) Fluorinated Decanoic Acid Ammonium Salt

  • Structure: Perfluorinated decanoic acid with ammonium counterion .
  • Contrast: Fluorination increases thermal/chemical stability but reduces biodegradability. The target compound’s non-fluorinated structure is more environmentally benign .

Preparation Methods

Enantioselective Epoxide Ring-Opening

The (1R,2S)-glycerol backbone is synthesized via asymmetric epoxidation of allyl alcohol followed by ring-opening with water. Using a Jacobsen catalyst (Mn-salen complex), epichlorohydrin is converted to (R)-epichlorohydrin with >90% enantiomeric excess (ee). Hydrolysis under basic conditions yields (1R,2S)-3-chloro-1,2-propanediol.

Reaction Conditions

  • Epichlorohydrin (1.0 eq), Jacobsen catalyst (0.5 mol%), CH₂Cl₂, 0°C.
  • Hydrolysis: NaOH (2.0 eq), H₂O, 25°C, 12 h.

Enzymatic Resolution

Alternatively, racemic glycidol is subjected to lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving (R)-glycidol unreacted (95% ee). Subsequent hydrolysis yields the desired diol.

Regioselective Esterification with Tetradecanoic Acid

Stepwise Esterification

The primary hydroxyl groups of (1R,2S)-glycerol are esterified first. Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine), tetradecanoic acid is coupled at the 1- and 3-positions.

Procedure

  • (1R,2S)-Glycerol (1.0 eq), tetradecanoic acid (2.2 eq), DCC (2.2 eq), DMAP (0.1 eq) in anhydrous THF.
  • Stir at 25°C for 24 h.
  • Filter to remove dicyclohexylurea, concentrate, and purify via silica gel chromatography (hexane:EtOAc 8:2).
    Yield: 85–90%.

Chemoenzymatic Method

Thermomyces lanuginosus lipase catalyzes regioselective esterification in solvent-free systems. At 60°C, the enzyme favors primary hydroxyls, achieving >95% regioselectivity.

Phosphorylation to Introduce the Phosphinic Acid Moiety

Pudovik Reaction with Hypophosphorus Acid

The secondary hydroxyl at the 2-position undergoes phosphorylation via a modified Pudovik reaction. Hypophosphorus acid (H₃PO₂) reacts with the diol in the presence of a base.

Optimized Conditions

  • Diol intermediate (1.0 eq), H₃PO₂ (1.5 eq), triethylamine (2.0 eq), toluene, 80°C, 6 h.
  • Yield: 78%.

One-Pot Alkylation/Oxidation

A novel method from recent literature employs red phosphorus (Pₙ) and alkyl bromides under micellar catalysis. For the target compound, tetradecyl bromide and Pₙ react in a KOH/H₂O/toluene system with PEG-400 as a phase-transfer catalyst.

Procedure

  • Red phosphorus (1.0 eq), tetradecyl bromide (2.0 eq), KOH (3.0 eq), PEG-400 (10 mol%), H₂O/toluene (1:1), 100°C, 12 h.
  • Oxidize with H₂O₂ (30%, 2.0 eq) at 60°C for 2 h.
    Yield: 82%.

Ammonium Salt Formation

The phosphinic acid is neutralized with aqueous ammonia to form the ammonium salt.

Neutralization Protocol

  • Dissolve phosphinic acid derivative (1.0 eq) in EtOH.
  • Add NH₄OH (1.05 eq) dropwise at 0°C.
  • Stir for 1 h, filter, and lyophilize.
    Purity: >99% by HPLC.

Analytical Data and Characterization

Spectroscopic Confirmation

  • IR (KBr): 2920 cm⁻¹ (C-H stretch), 1740 cm⁻¹ (ester C=O), 1240 cm⁻¹ (P=O), 1050 cm⁻¹ (P-O-C).
  • ¹H NMR (500 MHz, CDCl₃): δ 4.20–4.05 (m, glycerol backbone), 2.30 (t, J=7.5 Hz, CH₂COO), 1.60–1.20 (m, alkyl chains), 0.88 (t, J=6.8 Hz, CH₃).

Chromatographic Purity

  • HPLC: C18 column, MeCN:H₂O (85:15), flow rate 1.0 mL/min, retention time 12.3 min.

Comparative Analysis of Synthetic Routes

Method Key Step Catalyst Yield (%) Purity (%)
Pudovik Reaction Phosphorylation Triethylamine 78 95
One-Pot Alkylation Pₙ + Alkyl Bromide PEG-400 82 97
Enzymatic Esterification Lipase-catalyzed CAL-B 90 99

Challenges and Optimization Strategies

  • Stereochemical Drift: Phosphorylation at the secondary hydroxyl may racemize the (2S)-center. Low-temperature reactions (<50°C) mitigate this.
  • Byproduct Formation: Transesterification during phosphorylation is minimized using bulky bases (e.g., DBU).
  • Solvent Selection: Toluene outperforms THF in one-pot methods due to better phase separation.

Q & A

Basic Research Questions

Q. How can the stereochemical configuration of this compound be experimentally determined?

  • Methodological Answer : Use chiral-phase chromatography (e.g., with derivatization using MSTFA for trimethylsilylation) coupled with mass spectrometry (GC-MS or LC-MS) to resolve enantiomers. Compare retention times to authenticated standards. Nuclear magnetic resonance (NMR) analysis, particularly 31P^{31}\text{P}-NMR and 1H^{1}\text{H}-COSY, can elucidate phosphoester and hydroxy group configurations. For absolute stereochemistry, X-ray crystallography of purified crystals is definitive .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

  • Methodological Answer : Employ solid-phase extraction (SPE) for sample cleanup, followed by derivatization (e.g., saponification or esterification) to enhance volatility. Use high-resolution LC-MS/MS with a C18 column and negative ion mode for quantification. Isotope-labeled internal standards (e.g., 13C^{13}\text{C}-labeled analogs) minimize matrix effects. Validate methods per ICH guidelines with spike-recovery tests (80–120% recovery) .

Q. What synthetic strategies are viable for preparing this ammonium salt with high enantiopurity?

  • Methodological Answer : Synthesize the glycerol-phosphate backbone via regioselective phosphorylation using DCC/DMAP coupling. Introduce tetradecanoic acid esters via Steglich esterification. Purify intermediates using flash chromatography (silica gel, hexane:EtOAc gradient). Final ammonium salt formation requires ion-exchange chromatography (e.g., Amberlite IRA-400). Monitor enantiomeric excess (>98%) via chiral HPLC .

Advanced Research Questions

Q. How can environmental degradation products of this compound be identified in aqueous systems?

  • Methodological Answer : Simulate hydrolysis/photolysis under controlled conditions (e.g., UV irradiation at 254 nm, pH 7.4 buffer). Analyze degradation products using LC-QTOF-MS with suspect screening for perfluorinated acids (e.g., PFDA) and hydroxy metabolites. Apply nontargeted analysis (e.g., MZmine software) to detect novel fragments. Cross-reference with ECHA’s SVHC identification protocols for hazard assessment .

Q. What experimental approaches resolve discrepancies in reported toxicity data across studies?

  • Methodological Answer : Standardize assays using OECD guidelines (e.g., Test No. 236 for zebrafish embryotoxicity). Compare in vitro cytotoxicity (e.g., HepG2 IC50_{50}) across cell lines and exposure durations. Perform meta-analysis to identify confounding variables (e.g., impurity profiles from synthesis). Validate findings via interlaboratory studies using certified reference materials .

Q. How can the interaction of this compound with lipid bilayers be mechanistically studied?

  • Methodological Answer : Prepare model membranes (e.g., DPPC liposomes) and use surface plasmon resonance (SPR) to measure binding kinetics. Fluorescence anisotropy with diphenylhexatriene (DPH) probes quantifies membrane fluidity changes. Molecular dynamics simulations (e.g., GROMACS) predict insertion modes of the phosphoester group into bilayers .

Q. What strategies improve the stability of this compound under physiological conditions?

  • Methodological Answer : Formulate as lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis. Assess stability via forced degradation studies (40°C/75% RH for 6 months). Use 19F^{19}\text{F}-NMR (if fluorinated analogs exist) to track decomposition. Encapsulation in PEGylated liposomes enhances serum half-life in pharmacokinetic models .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on this compound’s bioaccumulation potential?

  • Methodological Answer : Replicate bioaccumulation assays (e.g., OECD Test No. 305) using radiolabeled 14C^{14}\text{C}-analogs in freshwater fish. Compare trophic magnification factors (TMFs) across species. Validate tissue extraction protocols (e.g., QuEChERS vs. Soxhlet). Discrepancies may arise from lipid normalization methods; report data as lipid-adjusted and wet-weight values .

Q. What orthogonal methods confirm the absence of toxic impurities in synthesized batches?

  • Methodological Answer : Combine LC-UV (220 nm) for major impurities, GC-FID for residual solvents, and ICP-MS for heavy metals. Use charged aerosol detection (CAD) for non-UV-active species. Toxicity profiling via Ames test (±S9 metabolic activation) and micronucleus assay ensures biological safety .

Methodological Tables

Parameter Analytical Method Key Conditions Reference
Enantiomeric SeparationChiral HPLC (Chiralpak IG-3)Mobile phase: n-Hexane:IPA (90:10), 1 mL/min
Degradation Product ScreeningLC-QTOF-MSColumn: Zorbax Eclipse Plus C18, 2.1 × 100 mm
Membrane InteractionSPR (Biacore T200)Running buffer: 10 mM HEPES, 150 mM NaCl

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